5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride
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Overview
Description
5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride is a chemical compound with the molecular formula C11H14BrClN2. This compound is notable for its unique structure, which includes a bromine atom, a methyl group, and a tetrahydropyridine ring attached to a pyridine ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-methylpyridine to form 5-bromo-4-methylpyridine. This intermediate is then reacted with 1,2,3,6-tetrahydropyridine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The key steps involve careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: Shares a similar pyridine ring structure but lacks the tetrahydropyridine moiety.
2-Bromo-6-methylpyridine: Similar in having a bromine and methyl group but differs in the position of these groups on the pyridine ring
Uniqueness
5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride is unique due to the presence of the tetrahydropyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14BrClN2 |
---|---|
Molecular Weight |
289.60 g/mol |
IUPAC Name |
5-bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H13BrN2.ClH/c1-8-6-11(14-7-10(8)12)9-2-4-13-5-3-9;/h2,6-7,13H,3-5H2,1H3;1H |
InChI Key |
UELDWRDABBAPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CCNCC2.Cl |
Origin of Product |
United States |
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